molecular formula C8H3F5O2 B1346565 2,3,4,5,6-Pentafluorophenylacetic acid CAS No. 653-21-4

2,3,4,5,6-Pentafluorophenylacetic acid

Cat. No.: B1346565
CAS No.: 653-21-4
M. Wt: 226.1 g/mol
InChI Key: LGCODSNZJOVMHV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,4,5,6-Pentafluorophenylacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. The compound’s effects on gene expression are mediated through its interactions with transcription factors, which can either promote or inhibit the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediate metabolites. The compound’s interactions with metabolic enzymes are influenced by its fluorine atoms, which can enhance or inhibit enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it determines the proximity to its target biomolecules. For example, localization to the nucleus can enhance its interactions with transcription factors, while localization to the mitochondria can impact metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorophenylacetic acid can be synthesized through several methods. One common route involves the reaction of pentafluorobenzene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce a range of carboxylic acids, ketones, alcohols, and aldehydes .

Scientific Research Applications

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a fluorinated organic compound with a wide range of applications in biochemical reactions, medicinal chemistry, and chemical research. PFPAA's unique properties, derived from its five fluorine atoms attached to a phenyl ring, enhance its reactivity and stability, making it valuable for various scientific purposes.

Scientific Research Applications

PFPAA plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins.

Synthesis of Fluorinated Compounds

PFPAA is a key building block in the synthesis of various fluorinated compounds, which are of interest in pharmaceutical and agrochemical research. The introduction of fluorine atoms into organic molecules can alter their physical, chemical, and biological properties, leading to novel drugs and pesticides with improved efficacy and metabolic stability.

Enzyme Inhibition Studies

PFPAA can be used to study enzyme mechanisms and develop enzyme inhibitors. Its ability to bind to the active sites of enzymes makes it a valuable tool for understanding enzyme function and designing targeted inhibitors.

Modification of Silica Surfaces

PFPAA can be used to modify silica surfaces for use in chromatography . Modified silica can then be used as a stationary phase in chromatographic separations, particularly for separating molecules with similar polarity, chemical structure, and slightly different molecular shapes .

PFPAA exhibits significant biological activity and has potential applications in medicinal chemistry and biochemical research.

Effects on Cellular Processes

PFPAA can influence cell signaling pathways by modulating the activity of key signaling molecules. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of PFPAA involves its binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. The compound’s effects on gene expression are mediated through its interactions with transcription factors, which can either promote or inhibit the transcription of specific genes.

Biological Activity

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a fluorinated organic compound recognized for its significant biological activity and potential applications in various fields including medicinal chemistry and biochemical research. This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.

Overview of this compound

  • Chemical Formula : C8H3F5O2
  • Molecular Weight : 226.10 g/mol
  • CAS Number : 653-21-4

PFPAA is characterized by five fluorine atoms attached to a phenyl ring, which enhances its reactivity and stability compared to less fluorinated analogs. The unique electronic properties of the fluorine substituents may improve binding affinity to biological targets, making it an interesting compound for drug development and enzyme inhibition studies.

Interaction with Biological Molecules

PFPAA exhibits notable interactions with various biomolecules:

  • Enzyme Inhibition : PFPAA can inhibit enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. This mechanism is crucial in metabolic pathways where specific enzyme activity needs modulation.
  • Protein Binding : The compound's fluorine atoms enhance hydrophobic interactions with proteins, potentially increasing membrane permeability and facilitating better drug delivery systems.

Cellular Effects

The biological effects of PFPAA can be summarized as follows:

  • Influence on Cell Signaling : PFPAA modulates key signaling pathways by interacting with signaling molecules and transcription factors. This can lead to alterations in gene expression and cellular responses.
  • Metabolic Activity : The compound affects cellular metabolism by either activating or inhibiting metabolic enzymes, which can lead to changes in energy production and metabolite levels.

Enzyme Inhibition Studies

Research has shown that derivatives of PFPAA have potential as anti-inflammatory agents due to their ability to inhibit specific enzymes involved in inflammatory pathways. For example:

  • A study evaluated the binding affinity of PFPAA derivatives to cyclooxygenase enzymes (COX), indicating their potential as therapeutic agents in managing inflammation.

Pharmacological Applications

PFPAA has been investigated for its role in drug development:

  • Fluorinated Drug Design : Its derivatives are being explored for improved pharmacokinetic properties in pharmaceuticals targeting specific biological pathways. The enhanced lipophilicity due to fluorination is believed to contribute positively to drug absorption and efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Fluorophenylacetic AcidOne fluorine atom on phenyl ringLess stable than pentafluorinated analogs
2,3-Difluorophenylacetic AcidTwo fluorine atomsLower lipophilicity compared to pentafluorinated compounds
2-(Trifluoromethyl)phenylacetic AcidOne trifluoromethyl groupDifferent electronic properties affecting reactivity

The high degree of fluorination combined with the carboxylic acid functionality in PFPAA enhances its reactivity profile significantly compared to its analogs.

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCODSNZJOVMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215642
Record name (Pentafluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-21-4
Record name 2,3,4,5,6-Pentafluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pentafluorophenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentafluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentafluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453
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Record name (PENTAFLUOROPHENYL)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the crystal structure of a pentafluorophenylacetic acid-derived organotin compound reveal?

A1: Research on the anti-tumor properties of fluorinated carboxylate derivatives led to the characterization of the compound bis[tetraethyl-μ-hydroxyperfluorophenylacetato-μ3-oxoditin] [(F5C6CH2CO2)Et2Sn(OH)OSnEt2]2 []. This compound, featuring pentafluorophenylacetic acid as a ligand, exhibits a centrosymmetric Sn2O2 core. Two exocyclic tin atoms are attached to this core, bridged by two μ3-oxygen atoms. Notably, each pair of endo- and exo-cyclic tin centers is bridged by a hydroxy group, and each exocyclic tin atom is coordinated by a pentafluorophenylacetic acid ligand. This structure provides insights into the coordination chemistry of pentafluorophenylacetic acid with organometallic compounds. You can delve deeper into the structural details and analysis in the original research paper [].

Q2: Are there any computational studies exploring the properties of pentafluorophenylacetic acid?

A2: While experimental data on pentafluorophenylacetic acid is available, computational studies can provide complementary insights into its molecular properties. For example, researchers have employed vibrational spectroscopic analysis, hyperpolarizability calculations, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis to elucidate the electronic structure and bonding characteristics of pentafluorophenylacetic acid []. These computational approaches can contribute to a comprehensive understanding of the compound's reactivity and potential applications.

Q3: How does pentafluorophenylacetic acid contribute to the development of novel materials?

A3: Pentafluorophenylacetic acid plays a crucial role in designing lanthanide-based luminescent materials. Studies have shown its effectiveness in controlling the dimensionality and luminescent properties of monometallic Ln3+ and heterometallic Ln3+–Cd2+ complexes []. By influencing the coordination environment around the metal centers, pentafluorophenylacetic acid enables the fine-tuning of the emission color and intensity of these materials. This control over luminescent properties makes these complexes promising candidates for various applications, including optical sensors and light-emitting devices.

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